molecular formula C17H13ClN4O3S B2896758 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226434-33-8

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2896758
CAS No.: 1226434-33-8
M. Wt: 388.83
InChI Key: MNOWCIMMCLBKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a central imidazole ring substituted with 4-chlorophenyl and 3-nitrophenyl groups, linked via a thioether bridge to an N-(4-chlorophenyl)acetamide moiety. This structure combines electron-withdrawing (chloro, nitro) and aromatic groups, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-12-4-6-13(7-5-12)21-15(9-20-17(21)26-10-16(19)23)11-2-1-3-14(8-11)22(24)25/h1-9H,10H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWCIMMCLBKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Core: The imidazole ring is synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine. For instance, glyoxal and ammonium acetate can be used to form the imidazole core.

    Substitution Reactions: The imidazole ring is then functionalized with 4-chlorophenyl and 3-nitrophenyl groups through nucleophilic substitution reactions. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the imidazole, making it more nucleophilic.

    Thioacetamide Formation: The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the substituted imidazole with thioacetic acid or its derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are effective.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

The compound 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exhibits significant biological activity and has potential applications in various fields. The uniqueness of this compound lies in its combination of functional groups that confer specific chemical and biological properties. The presence of both chlorophenyl and nitrophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and application development. The biological mechanisms are thought to involve modulation of mRNA splicing and influence on gene expression pathways.

Potential Applications

  • Pharmacological Properties Compounds with structures similar to 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide have been evaluated for various pharmacological properties.
  • Anticonvulsant Activity Thiazole derivatives have displayed anticonvulsant properties . For instance, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed the highest anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection . Another analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed the most activity, with a median anti-PTZ effective dose .
  • Anticancer Potential Indole-linked thiazoles have been tested for cytotoxicity against several cancer cell lines, with some exhibiting promising anticancer potential and cell line selectivity .
  • Antibacterial Activity Phenylthiazol-2-amine derivatives exhibited potential antimicrobial activity comparable to that of norfloxacin as a standard .
  • α-Glucosidase inhibitors are important in the treatment of type 2 diabetes by regulating blood glucose levels and reducing carbohydrate .

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways. Overall, the compound’s effects are mediated through its ability to interact with and modify biological macromolecules.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituents (Imidazole Ring) Acetamide Substituent Molecular Formula Molecular Weight
Target Compound Imidazole 4-Cl-Ph, 3-NO2-Ph N-(4-chlorophenyl) C23H16Cl2N4O3S* ~499.4*
N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide Imidazole 3-Cl-Ph, 3-NO2-Ph N-(4-chlorophenyl) C23H16Cl2N4O3S 499.4
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole 4-Cl-Ph, p-tolyl N-(thiazol-2-yl) C21H17ClN4OS2 441.0
N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)-1H-imidazol-2-yl]thio]acetamide Imidazole 4,5-dimethyl, p-tolyl N-(benzothiazol-2-yl) Varies ~400–450
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 3-CN, 4,6-distyryl N-(4-chlorophenyl) C27H20ClN3OS 486.0

* Inferred based on structural similarity to .

Key Observations :

  • Substituent Position : The target compound’s 3-nitrophenyl group (meta-substitution) may enhance electron-withdrawing effects compared to para-substituted analogs (e.g., p-tolyl in ), influencing reactivity and binding interactions.

Mechanistic Insights :

  • Nitro Groups : The 3-nitrophenyl group in the target compound may act as a hydrogen-bond acceptor or participate in redox reactions, enhancing cytotoxicity (as seen in ).
  • Thioether Linkage : The –S– bridge improves membrane permeability and facilitates interactions with sulfur-seeking enzymes or receptors .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with chlorophenyl and nitrophenyl groups, which are significant for its biological interactions. The structural formula can be represented as follows:

C16H14ClN3O2S\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

Key Structural Features:

  • Imidazole Ring: Essential for biological activity.
  • Chlorophenyl Group: Enhances reactivity and potential interactions with biological targets.
  • Nitrophenyl Group: Contributes to the compound's pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of similar compounds within the imidazole class. For instance, derivatives with comparable structures have shown significant efficacy against various pathogens.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.22 - 0.25Not specified
Escherichia coli8.33 - 23.15Not specified
Candida albicans16.69 - 78.23Not specified

The minimum inhibitory concentration (MIC) values indicate that compounds related to this compound exhibit potent antimicrobial effects, particularly against Gram-positive bacteria and fungi .

The biological mechanisms underlying the activity of this compound are believed to involve:

  • Modulation of mRNA Splicing: Influencing gene expression pathways which may lead to altered cellular responses.
  • Inhibition of Key Enzymes: Similar compounds have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial replication .

Case Studies

In vitro evaluations have demonstrated that derivatives of this compound can significantly inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The results suggest a superior reduction in biofilm formation compared to traditional antibiotics like Ciprofloxacin .

Synergistic Effects

Research indicates that these derivatives may exhibit synergistic effects when combined with other antimicrobial agents, leading to reduced MICs and enhanced efficacy against resistant strains .

Potential Applications

Given its diverse biological activities, this compound holds promise in various therapeutic fields:

  • Antimicrobial Agents: Effective against resistant bacterial strains.
  • Antifungal Treatments: Potential use in treating fungal infections.
  • Cancer Therapeutics: Due to its ability to modulate gene expression, it may serve as a lead compound in cancer drug development.

Q & A

Basic: What are the optimized synthetic routes for 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with imidazole ring formation followed by thioacetamide functionalization. Key steps include:

  • Cyclization : Formation of the imidazole core using nitro-substituted phenyl precursors under basic conditions.
  • Thioether linkage : Reaction with mercaptoacetamide derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
  • Purification : Techniques such as column chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensure >95% purity .
    Advanced methods like continuous flow reactors improve yield (up to 75%) and reduce side products .

Basic: How is the structural identity of this compound confirmed experimentally?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 170–175 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 471.93 (C20_{20}H14_{14}ClN5_5O3_3S2_2) .
  • X-ray crystallography : Resolves spatial arrangement of the imidazole ring and substituents, though data for this specific compound is limited .

Basic: What preliminary biological activities have been reported for this compound?

Initial studies suggest:

  • Antimicrobial activity : Moderate inhibition against E. coli (MIC ~25 µg/mL) and S. aureus (MIC ~50 µg/mL) via membrane disruption .
  • Enzyme inhibition : IC50_{50} values of 1.61–10 µg/mL against COX-2, attributed to nitro group interactions with catalytic sites .

Advanced: How do structural modifications (e.g., halogen positioning) influence biological activity?

Comparative studies on analogs reveal:

  • Nitro group position : 3-Nitrophenyl substitution (as in the target compound) enhances COX-2 inhibition compared to 4-nitrophenyl analogs (IC50_{50} >10 µg/mL) .
  • Chlorophenyl substitution : 4-Chlorophenyl improves solubility (LogP ~2.8) vs. 3-chlorophenyl (LogP ~3.5), affecting bioavailability .
  • Thioacetamide vs. methylthiazole : Replacing the thiazole group with thioacetamide increases metabolic stability but reduces potency .

Advanced: What experimental strategies resolve contradictions in reported IC50_{50}50​ values across studies?

Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

  • Standardized assays : Use recombinant human enzymes (e.g., COX-2) with fixed ATP concentrations.
  • Control compounds : Include celecoxib as a reference to normalize IC50_{50} values .
  • Dose-response curves : Perform triplicate experiments with statistical validation (p < 0.05) to minimize variability .

Advanced: How can molecular docking elucidate the compound’s mechanism of action?

Methodology:

  • Target selection : Prioritize proteins with structural homology (e.g., COX-2 PDB ID 5KIR).
  • Docking software : Use AutoDock Vina with Lamarckian GA parameters.
  • Key interactions : The nitro group forms hydrogen bonds with Arg120 and Tyr355, while the chlorophenyl moiety engages in hydrophobic interactions with Val349 .
    Validation via MD simulations (100 ns) assesses binding stability .

Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?

Critical parameters include:

  • Solubility : Use shake-flask method (pH 7.4 buffer) to measure aqueous solubility (>50 µg/mL desirable).
  • Metabolic stability : Incubate with liver microsomes (human/rat) to calculate half-life (t1/2_{1/2} >60 mins preferred).
  • Plasma protein binding : Equilibrium dialysis to assess % binding (<90% ideal for free fraction) .

Advanced: How does the compound’s LogP affect its cellular uptake and toxicity?

  • LogP analysis : Experimental LogP of 2.8 (calculated via ChemDraw) suggests moderate lipophilicity, enabling passive diffusion across cell membranes.
  • Cytotoxicity correlation : Higher LogP (>3.5) in analogs correlates with increased hepatotoxicity (e.g., HepG2 cell viability <70% at 50 µM) .
  • Mitigation : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP while maintaining activity .

Basic: What analytical techniques quantify this compound in biological matrices?

  • HPLC-UV : C18 column, mobile phase acetonitrile/water (60:40), detection at 254 nm (LOD 0.1 µg/mL) .
  • LC-MS/MS : MRM transition m/z 472→354 for quantification in plasma (LOQ 1 ng/mL) .

Advanced: How can SAR studies guide the design of more potent analogs?

Key SAR insights:

  • Imidazole core : Rigidity is critical; replacing imidazole with pyrazole reduces activity by 80% .
  • Nitro group : Essential for electron-withdrawing effects; replacing with -CF3_3 decreases COX-2 affinity .
  • Chlorophenyl group : Para-substitution optimizes steric fit in hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.